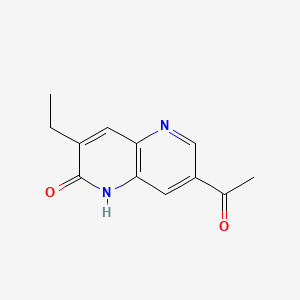
7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 3-ethyl-1,5-naphthyridine.
Acetylation: Introduction of the acetyl group at the 7-position using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalyst Selection: Use of efficient and reusable catalysts.
Reaction Optimization: Optimization of temperature, pressure, and solvent to maximize yield and purity.
Purification: Implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the acetyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Possible applications in materials science for the development of novel materials with specific properties.
作用機序
The mechanism of action of 7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: The parent compound with a similar fused ring system.
7-Acetyl-1,5-naphthyridine: Lacks the ethyl group at the 3-position.
3-Ethyl-1,5-naphthyridine: Lacks the acetyl group at the 7-position.
Uniqueness
7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one is unique due to the presence of both the acetyl and ethyl groups, which may confer specific chemical and biological properties not found in its analogs.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
7-acetyl-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-3-8-4-10-11(14-12(8)16)5-9(6-13-10)7(2)15/h4-6H,3H2,1-2H3,(H,14,16) |
InChIキー |
XIAFOSVKNMIUAW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(C=N2)C(=O)C)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
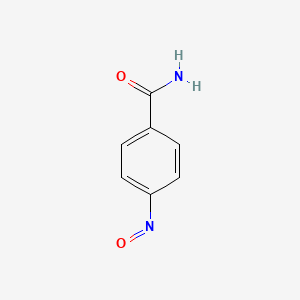
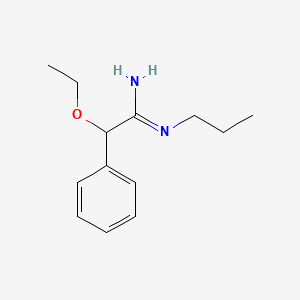
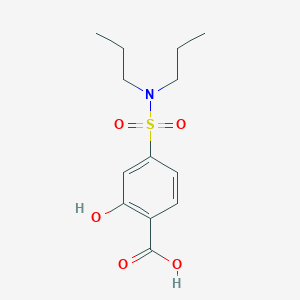
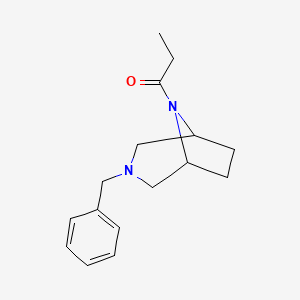
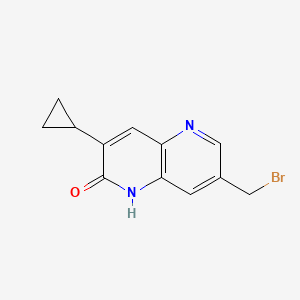
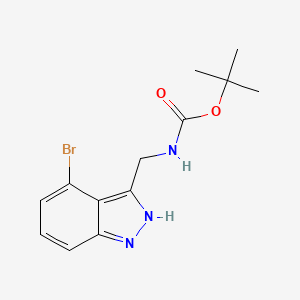
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)

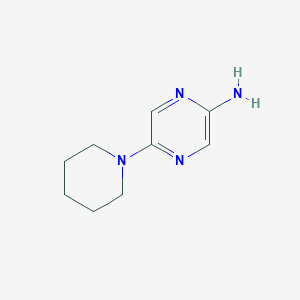


![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
